

A Comprehensive Technical Guide to 2-Amino-5-iodo-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-iodo-3-nitropyridine

Cat. No.: B152466

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Abstract

2-Amino-5-iodo-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic placement of amino, nitro, and iodo groups on the pyridine scaffold makes it a versatile precursor for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the reactivity of the amino and iodo functionalities, provides orthogonal handles for a variety of chemical transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery as a key building block for targeted therapeutics. Safety protocols and detailed experimental procedures are also provided to support researchers in its effective and safe utilization.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. **2-Amino-5-iodo-3-nitropyridine** is systematically named 5-iodo-3-nitropyridin-2-amine according to IUPAC nomenclature.^[1] Its key identifiers and physicochemical properties are summarized below.

1.1. Identifiers and Molecular Structure

- IUPAC Name: 5-iodo-3-nitropyridin-2-amine^[1]

- Common Name: **2-Amino-5-iodo-3-nitropyridine**
- CAS Number: 25391-57-5[1][2][3][4]
- Molecular Formula: C₅H₄IN₃O₂[3][4]
- Molecular Weight: 265.01 g/mol [1][3][4]

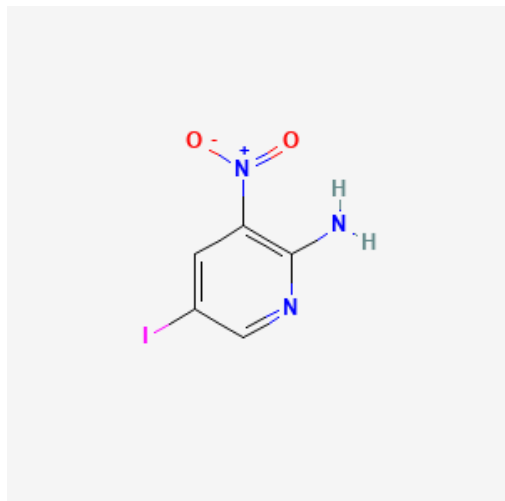


Figure 1. Chemical structure of **2-Amino-5-iodo-3-nitropyridine**.

1.2. Physicochemical Data

The physical and chemical properties of a compound dictate its handling, storage, and application. The data presented in Table 1 have been aggregated from authoritative chemical databases and supplier specifications.

Property	Value	Source
Appearance	White to tan powder or crystalline solid	[2], Chemical Suppliers
Melting Point	215-219 °C (lit.)	[3][5]
SMILES	<chem>Nc1ncc(I)cc1=O</chem>	[3]
InChI	1S/C5H4IN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)	[1][3]
InChIKey	MDJUWRHSXKZSOJ-UHFFFAOYSA-N	[1][3]

Synthesis and Mechanistic Insights

The preparation of **2-Amino-5-iodo-3-nitropyridine** is typically achieved through the direct iodination of its precursor, 2-amino-3-nitropyridine. The choice of iodinating agent and reaction conditions is critical for achieving high yield and purity.

2.1. Synthetic Pathway: Electrophilic Aromatic Substitution

The most common laboratory-scale synthesis involves the electrophilic iodination of 2-amino-3-nitropyridine.[5] The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring is activated towards electrophilic attack by the electron-donating amino group (-NH₂) and deactivated by the electron-withdrawing nitro group (-NO₂). The amino group directs the incoming electrophile (I⁺) to the ortho and para positions. In this case, the C5 position (para to the amino group) is sterically accessible and electronically favored for substitution.

A robust method involves using iodine in the presence of an oxidizing agent like periodic acid (H₅IO₆) or hydrogen peroxide, which generates the active iodinating species in situ.[5][6]

Caption: Synthetic route to **2-Amino-5-iodo-3-nitropyridine**.

Causality of Experimental Choices:

- **Solvent System (Acetic Acid/Water):** Acetic acid provides a polar protic medium that can solubilize the starting material and reagents. Water is also included in the mixture.[5]
- **Iodinating System (Iodine/Periodic Acid):** Molecular iodine (I_2) itself is not sufficiently electrophilic to react with the deactivated pyridine ring. Periodic acid acts as an oxidant, converting I_2 to a more potent electrophilic iodine species (e.g., I^+), which then attacks the electron-rich C5 position.[5]
- **Temperature (90 °C):** Heating the reaction mixture increases the reaction rate, ensuring the completion of the iodination within a reasonable timeframe.[5]

Chemical Reactivity and Derivatization

The utility of **2-Amino-5-iodo-3-nitropyridine** as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for selective and sequential modifications, making it a valuable scaffold in combinatorial chemistry and targeted synthesis.

- **Iodo Group (C5):** The carbon-iodine bond is a key site for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of aryl, alkynyl, alkenyl, and amino substituents.
- **Amino Group (C2):** The primary amine can act as a nucleophile. It can be acylated, alkylated, or used as a directing group. It also serves as a ligand for coordination with metal centers.[7]
- **Nitro Group (C3):** The nitro group is a strong electron-withdrawing group that influences the reactivity of the entire ring. Critically, it can be reduced to an amino group, providing a route to 2,3-diaminopyridine derivatives, which are important precursors for fused heterocyclic systems.

3.1. Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **2-Amino-5-iodo-3-nitropyridine** with an arylboronic acid.

Objective: To synthesize 2-Amino-5-aryl-3-nitropyridine.

Materials:

- **2-Amino-5-iodo-3-nitropyridine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- Triphenylphosphine (PPh_3 , 0.04 eq)
- Potassium carbonate (K_2CO_3 , 2.0 eq)
- 1,4-Dioxane and Water (4:1 v/v)
- Nitrogen or Argon gas supply

Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Amino-5-iodo-3-nitropyridine** (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
- Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
- Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe.
- Heat the reaction mixture to 90-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 2-Amino-5-aryl-3-nitropyridine.

Self-Validation: The success of the protocol is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product's identity and purity should be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The substituted nitropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules.^[7] **2-Amino-5-iodo-3-nitropyridine** serves as a key starting material for compounds targeting a range of diseases. Its derivatives have been investigated for their potential as anticancer, antiviral, and antimalarial agents.^[7] It is particularly valuable in the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif.^[8]

The compound is used in the preparation of disubstituted pyridinyl azabicyclo-heptanes, which are analogs of epibatidine and have been evaluated for their affinity for nicotinic acetylcholine receptors.^{[5][9]}

Caption: A workflow for developing kinase inhibitors.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Amino-5-iodo-3-nitropyridine**.

5.1. GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).^[1]

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning^{[1][3]}

- Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H317: May cause an allergic skin reaction.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]

5.2. Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[10]
 - Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[3]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

5.3. Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12]
- Keep away from strong oxidizing agents.

Conclusion

2-Amino-5-iodo-3-nitropyridine is a cornerstone intermediate for advanced organic synthesis. Its trifunctional nature provides a robust platform for generating molecular diversity, which is

essential for modern drug discovery and materials science. The well-established reactivity of each functional group allows for predictable and strategic synthetic planning. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is crucial for leveraging its full potential in research and development.

References

- PubChem. **2-Amino-5-iodo-3-nitropyridine**. National Center for Biotechnology Information.
- Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-iodopyridine: Comprehensive Overview and Applications.
- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
- Angene. The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery.
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
- Dar'in, D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

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Sources

- 1. 2-Amino-5-iodo-3-nitropyridine | C₅H₄IN₃O₂ | CID 3384468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-iodo-3-NITROPYRIDINE, CasNo.25391-57-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. 2-Amino-5-iodo-3-nitropyridine 97 25391-57-5 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 2-AMINO-5-iodo-3-NITROPYRIDINE | 25391-57-5 [chemicalbook.com]
- 6. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. ijsst.info [ijsst.info]

- 9. 2-AMINO-5-iodo-3-NITROPYRIDINE CAS#: 25391-57-5 [amp.chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Amino-5-iodo-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152466#2-amino-5-iodo-3-nitropyridine-iupac-name>]

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